[4-(Trifluoromethoxy)phenyl]methanethiol
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Overview
Description
[4-(Trifluoromethoxy)phenyl]methanethiol: is an organic compound with the molecular formula C8H7F3OS It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methanethiol group
Mechanism of Action
Target of Action
Compounds containing a 4-(trifluoromethoxy)phenyl fragment have been synthesized as potential inhibitors of human soluble epoxide hydrolase .
Mode of Action
It is suggested that the trifluoromethoxy group in the side chain of related compounds decreases the homo and lumo energy levels, which could influence their interaction with targets .
Result of Action
Related compounds have shown promise in electrochromic applications, displaying various colors in different states .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Trifluoromethoxy)phenylmagnesium bromide with carbon disulfide to form the corresponding thiol . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of [4-(Trifluoromethoxy)phenyl]methanethiol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(Trifluoromethoxy)phenyl]methanethiol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the methanethiol group, where the thiol can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding sulfide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In organic synthesis, [4-(Trifluoromethoxy)phenyl]methanethiol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the design of novel compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceuticals. Its trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the materials science field, this compound is used in the development of advanced materials such as polymers and coatings. Its unique properties can improve the performance and durability of these materials.
Comparison with Similar Compounds
Similar Compounds
- [4-(Trifluoromethoxy)phenyl]methanamine
- [4-(Trifluoromethoxy)phenyl]methanol
- [4-(Trifluoromethoxy)phenyl]isocyanate
Uniqueness
Compared to its analogs, [4-(Trifluoromethoxy)phenyl]methanethiol possesses a thiol group, which imparts unique reactivity and potential for forming strong bonds with metals and other electrophiles. This makes it particularly useful in applications requiring robust chemical interactions, such as in catalysis and materials science.
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c9-8(10,11)12-7-3-1-6(5-13)2-4-7/h1-4,13H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLQXXSOXQNHJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380440 |
Source
|
Record name | [4-(Trifluoromethoxy)phenyl]methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-03-2 |
Source
|
Record name | [4-(Trifluoromethoxy)phenyl]methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175278-03-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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